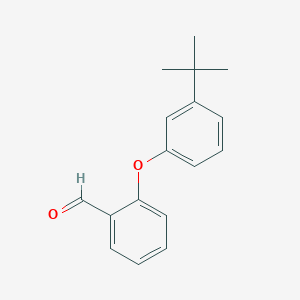

2-(3-Tert-butylphenoxy)benzaldehyde

Description

2-(3-Tert-butylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a bulky 3-tert-butylphenoxy substituent at the 2-position of the benzaldehyde core. The tert-butylphenoxy group introduces significant steric hindrance and moderate electron-donating effects due to the ether linkage, which may influence reactivity, stability, and applications in organic synthesis or materials science. This substituent contrasts with other common benzaldehyde derivatives, such as pyrimidine-carbaldehydes, aliphatic prenyl-substituted analogs, and aromatic substituents like naphthyl or phosphino groups, each imparting distinct physicochemical and biological properties .

Properties

IUPAC Name |

2-(3-tert-butylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBWLILIBMGZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenoxy)benzaldehyde typically involves the reaction of 3-tert-butylphenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-Tert-butylphenoxy)benzoic acid.

Reduction: Formation of 2-(3-Tert-butylphenoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Tert-butylphenoxy)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

Substituted Pyrimidine Carbaldehydes

Example Compound : 2-(Tert-butyl acetylene-1-yl)pyrimidyl-5-carbaldehyde ()

- Structural Differences: The tert-butyl group in this compound is attached to an acetylene-linked pyrimidine ring, whereas 2-(3-Tert-butylphenoxy)benzaldehyde has a tert-butylphenoxy group directly bonded to the benzaldehyde core.

- Reactivity: The pyrimidine-carbaldehyde forms hemiacetals with 95% yield in methanol-d3, attributed to the electron-deficient pyrimidine ring enhancing carbonyl electrophilicity . By contrast, the tert-butylphenoxy group in this compound may reduce carbonyl reactivity due to steric shielding.

- Applications : Pyrimidine-carbaldehydes are leveraged in dynamic covalent chemistry, while benzaldehydes with bulky substituents are often used in ligand design or polymer stabilization.

Eurotium Fungus-Derived Benzaldehydes

Example Compounds : Flavoglaucin, Auroglaucin, and Derivatives ()

- Structural Differences : Natural benzaldehydes from Eurotium fungi typically feature prenyl (3-methyl-2-butenyl) or aliphatic chains at positions C-5 or C-6, along with hydroxyl groups (e.g., compound 9 in has a pyran ring formed via side-chain cyclization).

- Bioactivity: These derivatives exhibit antitumor, antioxidant, and antimicrobial activities. For instance, compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’methyl-2’’-butenyl)benzaldehyde) shows potent antitumor activity due to its pyran ring .

Environmental By-product: 2-[(2-Chlorophenyl)amino]benzaldehyde ()

- Structural Differences: A chloro-substituted phenylamino group replaces the tert-butylphenoxy moiety.

- Toxicity: This compound, a diclofenac photodegradation by-product, exhibits elevated toxicity to aquatic organisms. The electron-withdrawing chloro group likely increases environmental persistence and reactivity compared to the electron-donating tert-butylphenoxy group .

Aromatic and Functionalized Benzaldehydes

Examples :

- 2-(Naphthalen-2-yl)benzaldehyde (): The naphthyl group enhances π-π stacking interactions, useful in organic electronics.

- 2-(Diphenylphosphino)benzaldehyde (): The phosphino group enables coordination to metals, making it valuable in catalysis.

- 2-(Prop-2-yn-1-yloxy)benzaldehyde (): The propargyloxy group allows click chemistry applications.

Comparison :

| Property | This compound | 2-(Naphthalen-2-yl)benzaldehyde | 2-(Diphenylphosphino)benzaldehyde |

|---|---|---|---|

| Substituent Effects | Steric hindrance, moderate π-donor | Strong π-π interactions | Metal coordination capability |

| Applications | Potential in polymers/drug delivery | Organic semiconductors | Catalysis/ligand design |

| Reactivity | Reduced carbonyl electrophilicity | Standard aldehyde reactivity | Phosphine-mediated redox activity |

Key Research Findings and Trends

- Steric vs. Electronic Effects: Bulky substituents like tert-butylphenoxy reduce reaction rates in nucleophilic additions (e.g., hemiacetal formation) but improve thermal stability .

- Bioactivity Correlations: Prenyl and epoxy-aliphatic chains in fungal benzaldehydes enhance antitumor activity, suggesting that the tert-butylphenoxy group’s rigidity might be optimized for targeted drug delivery .

- Environmental Impact: Chloro and nitro substituents increase ecotoxicity, whereas tert-butylphenoxy groups may offer lower environmental risk due to reduced reactivity .

Biological Activity

2-(3-Tert-butylphenoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzaldehyde moiety with a tert-butylphenoxy substituent, which significantly influences its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) Values:

Pathogen MIC (mg/mL) Staphylococcus aureus 0.005 - 0.025 Escherichia coli 0.010 - 0.020

Studies have shown that the presence of the tert-butyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death through mechanisms such as membrane disintegration and intracellular coagulation .

2. Antinociceptive Effects

In vivo studies have demonstrated that derivatives of this compound exhibit significant antinociceptive effects in rodent models of neuropathic pain. These compounds modulate pain pathways without inducing motor deficits, indicating their potential as analgesics .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABA Transporters: Similar compounds have shown the ability to inhibit GABA uptake, influencing neurotransmission pathways related to pain management.

- Antimicrobial Mechanisms: The compound may interact with bacterial plasma membranes, altering permeability and enhancing the efficacy of standard antibiotics .

Case Studies

1. Neuropathic Pain Models

In experiments involving chemotherapy-induced neuropathic pain, derivatives similar to this compound demonstrated substantial antinociceptive effects in models induced by drugs like oxaliplatin and paclitaxel .

2. Antimicrobial Efficacy

A comparative study assessed various piperidine derivatives, revealing that modifications led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 0.0039 mg/mL against E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.